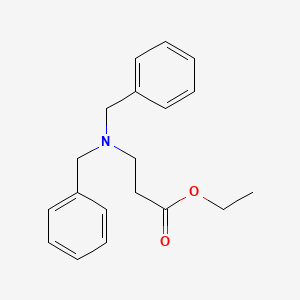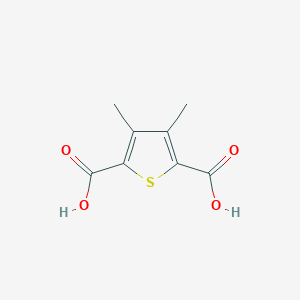
Ethyl 3-(dibenzylamino)propanoate
概要
説明
Ethyl 3-(dibenzylamino)propanoate is a chemical compound that belongs to the class of esters. It is commonly used in medical, environmental, and industrial research due to its unique properties. This compound is known for its versatility and is often utilized in various synthetic and analytical applications.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(dibenzylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with ethyl acrylate under controlled conditions. The reaction typically requires a solvent such as anhydrous ethanol and a catalyst like trifluoromethanesulfonic acid. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The raw materials used are generally of high quality to minimize impurities, and the process may include steps such as recrystallization to purify the final product .
化学反応の分析
Types of Reactions
Ethyl 3-(dibenzylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Ethyl 3-(dibenzylamino)propanoate has a wide range of applications in scientific research:
作用機序
The mechanism by which ethyl 3-(dibenzylamino)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .
類似化合物との比較
Similar Compounds
Ethyl propanoate: Another ester with similar structural features but different functional properties.
Ethyl 3-(pyridin-2-ylamino)propanoate: A compound with a similar backbone but different substituents, leading to distinct chemical behavior.
Uniqueness
Ethyl 3-(dibenzylamino)propanoate is unique due to its dibenzylamino group, which imparts specific reactivity and interaction profiles. This makes it particularly valuable in applications requiring selective binding and reactivity .
特性
IUPAC Name |
ethyl 3-(dibenzylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-22-19(21)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDKGMMFFHIING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2386962.png)
![N-[(4-fluorophenyl)methyl]-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2386964.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2386969.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2386970.png)


![7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2386974.png)


![4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2386980.png)
![Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate](/img/structure/B2386982.png)
